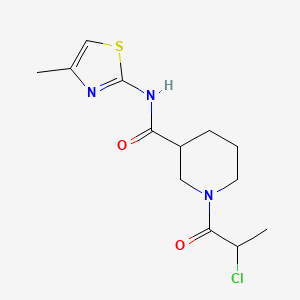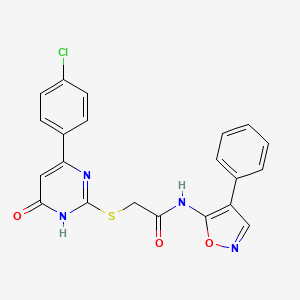
2-((4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting with common intermediates. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives have been synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and reacting with various thiols (Ramalingam et al., 2019).
Molecular Structure Analysis
The molecular structure of related acetamides has been extensively studied. For example, the chlorophenyl ring orientation in certain acetamide molecules has been reported to be at a specific angle relative to the thiazole ring, which influences the molecule's overall conformation and properties (Saravanan et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives engage in various chemical reactions, forming complex structures through reactions such as cyclization, condensation, and nucleophilic substitution. The reactivity of these compounds is often explored through their interaction with different chemical agents, leading to the formation of novel compounds with unique properties (Salian et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. For instance, the crystal structures of related compounds have been determined, revealing insights into their stability, packing, and intermolecular interactions, which are essential for the development of materials and drugs (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pKa values, are critical for the application of these compounds in various domains. Studies have been conducted to explore the reactivity of similar compounds towards different reagents, providing valuable information for their use in synthetic chemistry and potential applications in designing novel compounds with desired properties (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Compounds including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides show moderate to good activity against gram-positive and gram-negative bacteria like S. aureus and E. coli. The QSAR studies of these compounds indicate that structural and physicochemical parameters play a role in this activity (Desai et al., 2008).
Antitumor Activity
- N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which have a similar structure, show considerable anticancer activity against some cancer cell lines, as evaluated by the National Cancer Institute, USA (Yurttaş et al., 2015).
Helicobacter pylori Urease Inhibition
- Dihydropyrimidine-hydroxamic acid hybrids, structurally related to 2-((4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide, show potent in vitro Helicobacter pylori urease inhibition. These compounds interact with the active site of urease, indicating potential for treatment of Helicobacter pylori-caused gastritis (Mamidala et al., 2021).
Synthesis and Reactivity Studies
- Synthesis and chemical reactivity investigations of related compounds reveal their potential for forming a variety of nitrogen heterocyclic compounds, which could have diverse biological activities (Farouk et al., 2021).
Antimicrobial and Hemolytic Activity
- Compounds structurally similar to 2-((4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide have been evaluated for their antimicrobial and hemolytic activity, showing effectiveness against various microbial species with variable toxicity (Gul et al., 2017).
Eigenschaften
IUPAC Name |
2-[[4-(4-chlorophenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S/c22-15-8-6-14(7-9-15)17-10-18(27)26-21(24-17)30-12-19(28)25-20-16(11-23-29-20)13-4-2-1-3-5-13/h1-11H,12H2,(H,25,28)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSRNRRCBDSVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

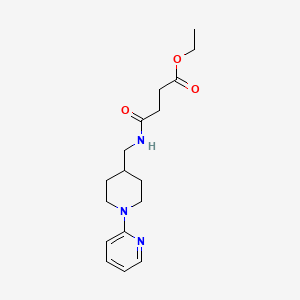
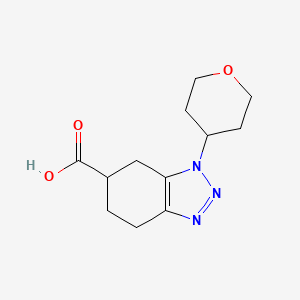
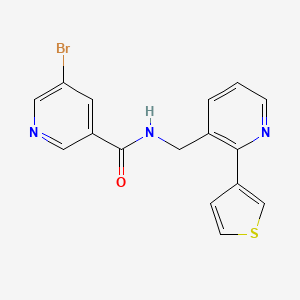
![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)
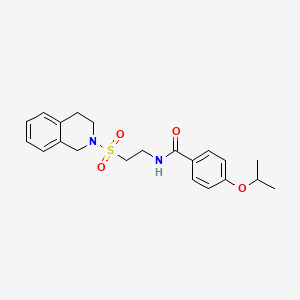
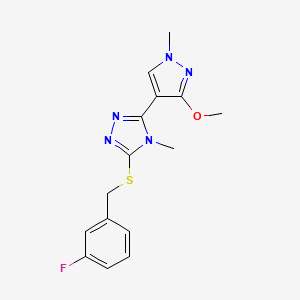

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)
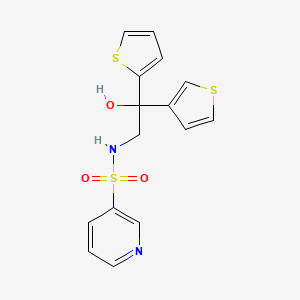

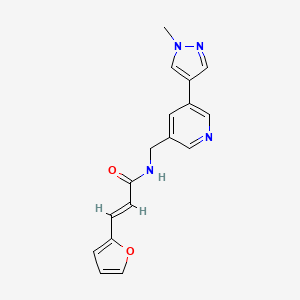
![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)
![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)
